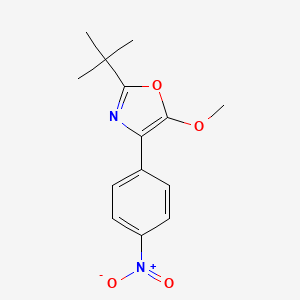
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- is a synthetic organic compound that belongs to the class of imidazolidinetriones These compounds are characterized by a five-membered ring containing three carbonyl groups and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- typically involves the reaction of imidazolidinetrione with 2-bromoethyl and 1-naphthylmethyl reagents under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the 2-bromoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- involves its interaction with specific molecular targets. The bromine atom in the 2-bromoethyl group can participate in electrophilic reactions, while the naphthylmethyl group may enhance binding affinity to certain proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Imidazolidinetrione, 3-(2-chloroethyl)-1-(1-naphthylmethyl)-
- Imidazolidinetrione, 3-(2-iodoethyl)-1-(1-naphthylmethyl)-
Uniqueness
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- is unique due to the presence of the bromine atom, which can undergo specific reactions not possible with chlorine or iodine analogs. This uniqueness can be leveraged in various chemical and biological applications.
Properties
CAS No. |
101564-85-6 |
|---|---|
Molecular Formula |
C16H13BrN2O3 |
Molecular Weight |
361.19 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-(naphthalen-1-ylmethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C16H13BrN2O3/c17-8-9-18-14(20)15(21)19(16(18)22)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2 |
InChI Key |
CBDDXKCBLPAKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C(=O)N(C3=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


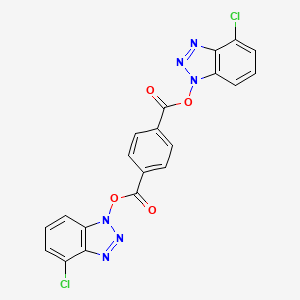
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
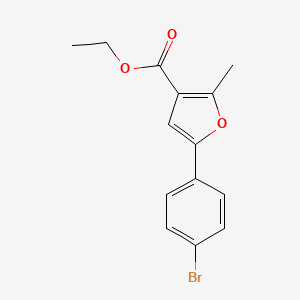
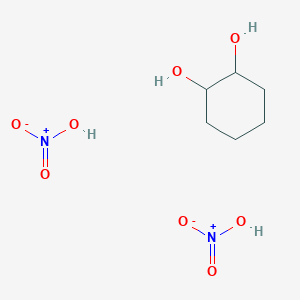
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
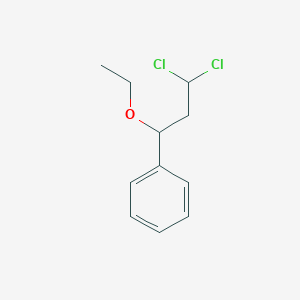

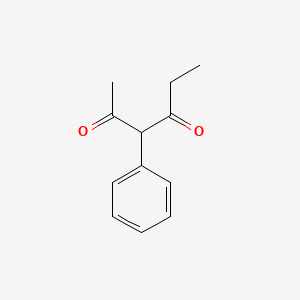
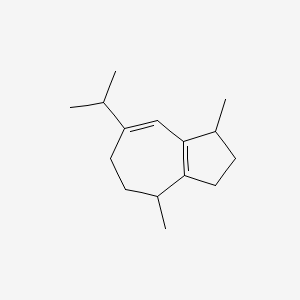

![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)

